Izalpinin
Overview
Description
Biochemical Analysis
Biochemical Properties
Izalpinin has been found to interact with several enzymes and proteins in biochemical reactions. For instance, it has been shown to have a strong binding affinity with five target proteins involved in the inflammatory process . The nature of these interactions is primarily inhibitory, contributing to this compound’s anti-inflammatory effects .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. For example, it has been shown to reduce inflammation in a rat model on λ-carrageenan-induced plantar edema . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. For instance, this compound can bind to the Arg86 and Lys14 sites of AKT1 protein through two hydroxyl and carbonyl groups, thus regulating AKT1 involved in PI3K/Akt/mTOR signaling pathway and producing anti-AD effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, in a study investigating its anti-inflammatory effects, paw inflammation was measured at one-hour intervals for seven hours following the administration of λ-carrageenan . This suggests that this compound’s effects may vary over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound have been found to vary with different dosages in animal models. In a study on rats, significant differences were observed in the anti-inflammatory effects of this compound at three concentrations (10 mg/kg, 20 mg/kg, 40 mg/kg) in the first and third hours after treatment . This suggests that the dosage of this compound can influence its therapeutic effects.
Metabolic Pathways
These pathways can regulate gene transcription, cell death, cell proliferation, drug response, and protein phosphorylation .
Preparation Methods
Isolation: Izalpinin can be isolated from the leaves of .
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, its natural occurrence provides a valuable source.
Chemical Reactions Analysis
Reactivity: Izalpinin likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents: Reagents such as oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and Lewis acids (e.g., AlCl3) may be involved.
Major Products: The products formed from these reactions would depend on the specific conditions and reactants.
Scientific Research Applications
Chemistry: Izalpinin’s unique structure makes it interesting for synthetic chemists exploring novel compounds.
Biology: Researchers may investigate its effects on cellular processes and potential therapeutic applications.
Medicine: Its cytotoxicity against cancer cells suggests potential as an anticancer agent.
Industry: this compound could inspire the development of new drugs or functional materials.
Mechanism of Action
Targets: Further research is needed, but Izalpinin likely interacts with specific molecular targets.
Pathways: It may modulate signaling pathways related to cell survival, proliferation, or apoptosis.
Comparison with Similar Compounds
Uniqueness: Izalpinin’s distinct structure sets it apart from other chalcones and flavonoids.
Similar Compounds: While this compound stands out, related compounds include other chalcones and flavonoids.
Remember that this compound’s full potential awaits further exploration through scientific investigation. Its unique properties make it an exciting subject for ongoing research .
Properties
IUPAC Name |
3,5-dihydroxy-7-methoxy-2-phenylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-10-7-11(17)13-12(8-10)21-16(15(19)14(13)18)9-5-3-2-4-6-9/h2-8,17,19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJNLMXWZXXHSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197377 | |
Record name | Isalpinin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480-14-8 | |
Record name | Isalpinin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isalpinin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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